molecular formula C20H28N2O2 B4277506 N-(1-ADAMANTYL)-N'-(2-ETHOXYBENZYL)UREA

N-(1-ADAMANTYL)-N'-(2-ETHOXYBENZYL)UREA

Cat. No.: B4277506
M. Wt: 328.4 g/mol
InChI Key: LJAOVAHJFKVTOY-UHFFFAOYSA-N
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Description

N-(1-ADAMANTYL)-N'-(2-ETHOXYBENZYL)UREA is a urea derivative featuring a rigid adamantyl group and a 2-ethoxybenzyl substituent. The adamantane moiety confers high lipophilicity and metabolic stability, while the ethoxybenzyl group introduces aromatic and ether functionalities that may enhance binding to biological targets.

Properties

IUPAC Name

1-(1-adamantyl)-3-[(2-ethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-2-24-18-6-4-3-5-17(18)13-21-19(23)22-20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,14-16H,2,7-13H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAOVAHJFKVTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-N’-(2-ethoxybenzyl)urea typically involves the reaction of adamantylamine with an appropriate isocyanate or carbamate. One common method involves the reaction of adamantylamine with 2-ethoxybenzyl isocyanate under mild conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of N-1-adamantyl-N’-(2-ethoxybenzyl)urea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity starting materials and solvents, as well as rigorous purification techniques such as recrystallization or chromatography, would be essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-1-adamantyl-N’-(2-ethoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl ketones or alcohols, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a variety of substituted urea derivatives with different functional groups.

Scientific Research Applications

N-1-adamantyl-N’-(2-ethoxybenzyl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Medicine: Adamantyl-containing ureas are investigated for their potential as antiviral, anticancer, and neuroprotective agents. The rigidity and lipophilicity of the adamantyl group can enhance the bioavailability and efficacy of these compounds.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique physical properties.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N’-(2-ethoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibitors, where the compound can block the catalytic activity of the enzyme and modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key physicochemical parameters of N-(1-ADAMANTYL)-N'-(2-ETHOXYBENZYL)UREA and related compounds:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Biological Activity Reference
This compound C₂₀H₂₈N₂O₂* 328.45 Not reported Adamantyl, ethoxybenzyl Hypothesized enzyme inhibitor N/A†
N-(1-ADAMANTYL)UREA C₁₁H₁₈N₂O 194.27 250 Adamantyl Research applications
N-(1-ADAMANTYL)-N'-(4-GUANIDINOBENZYL)UREA C₁₉H₂₇N₅O 341.45 Not reported Adamantyl, guanidinobenzyl uPA inhibitor (antimetastatic)
N-1-ADAMANTYL-N'-(2-HYDROXY-1,1-DIMETHYLETHYL)UREA C₁₅H₂₆N₂O₂ 266.38 Not reported Adamantyl, hydroxyalkyl Not reported
3-(1-ADAMANTYL)-1-(2-FLUOROETHYL)-1-NITROSOUREA C₁₃H₂₀FN₃O₂ 269.36 Not reported Adamantyl, fluoroethyl, nitroso Mutagenic, toxic

*Estimated based on substituent contributions; †Data inferred from analogs.

Key Observations:
  • The 2-ethoxybenzyl substituent in the target compound may balance this with moderate polarity from the ether group.
  • Thermal Stability : N-(1-ADAMANTYL)UREA exhibits a high melting point (250°C), attributed to strong hydrogen bonding in the urea core . Substituted derivatives likely have lower melting points due to steric hindrance.
  • Toxicity : Nitroso derivatives (e.g., 3-(1-ADAMANTYL)-1-(2-FLUOROETHYL)-1-NITROSOUREA) show mutagenicity, emphasizing the impact of functional group choice on safety .

Pharmacological and Biochemical Profiles

Enzyme Inhibition
  • N-(1-ADAMANTYL)-N'-(4-GUANIDINOBENZYL)UREA (WX-293T): Binds selectively to the S1 pocket of urokinase-type plasminogen activator (uPA), inhibiting its proteolytic activity. This compound serves as a lead for antimetastatic drugs due to its non-peptidic structure and high selectivity .
  • Target Compound: The 2-ethoxybenzyl group may target hydrophobic subsites (e.g., S3/S4 pockets in proteases) similarly to WX-293T’s 4-guanidinobenzyl group. Ethoxy’s electron-donating effects could modulate binding affinity compared to guanidine’s charge.
Antimicrobial and Metabolic Activity
  • N-(1-ADAMANTYL)carbothioamide derivatives: Exhibit broad-spectrum antimicrobial activity (MIC values: 2–16 µg/mL) and hypoglycemic effects in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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